

The Molecular Basis of Bacterial Resistance to Imipenem: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem*

Cat. No.: B608078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the treatment of severe bacterial infections. Its potent activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).^[1] However, the emergence and spread of **imipenem**-resistant bacteria pose a significant threat to global public health. This guide provides an in-depth technical overview of the core molecular mechanisms that underpin bacterial resistance to **imipenem**, offering insights for researchers and professionals engaged in antimicrobial drug development.

Core Resistance Mechanisms

Bacteria have evolved a sophisticated arsenal of strategies to counteract the efficacy of **imipenem**. These mechanisms can be broadly categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug target, and alterations in drug accumulation through changes in influx and efflux.

Enzymatic Degradation by Carbapenemases

The most significant mechanism of resistance to **imipenem** is its enzymatic hydrolysis by β -lactamases with carbapenem-hydrolyzing activity, known as carbapenemases. These enzymes

effectively inactivate the antibiotic before it can reach its PBP targets. Carbapenemases are classified into Ambler classes A, B, and D.

- Class A Serine Carbapenemases: This class includes enzymes like *Klebsiella pneumoniae* carbapenemase (KPC), which are frequently found in Enterobacterales.[2][3]
- Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit broad-spectrum hydrolytic capabilities against all β-lactams except monobactams.[4] Prominent MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and **imipenemase** (IMP).[4][5] These are particularly prevalent in Gram-negative pathogens like *Pseudomonas aeruginosa* and *Acinetobacter baumannii*.[4]
- Class D Oxacillinases (OXA-type): This class consists of serine β-lactamases with carbapenem-hydrolyzing activity, commonly found in *A. baumannii*.[6]

The genes encoding these carbapenemases are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among different bacterial species.[7][8]

Alterations in Drug Targets: Penicillin-Binding Proteins (PBPs)

Imipenem exerts its bactericidal effect by binding to and inactivating PBPs, enzymes crucial for the final steps of peptidoglycan synthesis.[1] Resistance can arise from modifications in the structure of these target proteins, which reduce their affinity for **imipenem**.

- Decreased Affinity: Mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the binding site of the protein, thereby diminishing the binding efficiency of **imipenem**. This mechanism has been observed in various bacteria, including *Acinetobacter baumannii*, *Proteus mirabilis*, and *Listeria monocytogenes*.[9][10][11][12] For instance, a decreased affinity of PBP2 and a reduction in PBP 1A have been associated with **imipenem** resistance in *P. mirabilis*.[10] Similarly, alterations in PBP 3 have been shown to confer **imipenem** resistance in *L. monocytogenes*.[11][12] While **imipenem**-relebactam activity is generally not affected by PBP3 modifications in *E. coli*, other beta-lactam combinations can be impacted.[13]

Altered Drug Accumulation: Porin Loss and Efflux Pump Overexpression

For **imipenem** to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. Bacteria can limit the intracellular concentration of the antibiotic by reducing its influx or by actively pumping it out.

- Reduced Permeability through Porin Channels: Gram-negative bacteria possess porin channels in their outer membrane that allow the passage of hydrophilic molecules like **imipenem**. The loss or downregulation of specific porins, such as OprD in *P. aeruginosa*, significantly reduces the influx of **imipenem**, leading to resistance.[5][14][15][16] Mutations in porin genes, leading to altered channel structure or function, can also contribute to resistance.[17][18] In *Klebsiella pneumoniae*, the loss of a major outer membrane protein in conjunction with the production of an AmpC β -lactamase can result in **imipenem** resistance. [7]
- Active Efflux of the Antibiotic: Efflux pumps are membrane-associated protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. Overexpression of these pumps can effectively reduce the intracellular concentration of **imipenem** to sub-inhibitory levels.[5][19] In *P. aeruginosa*, the MexAB-OprM and MexCD-OprJ efflux systems are known to contribute to carbapenem resistance.[5] In *A. baumannii*, the AdeABC efflux pump is a major contributor to multidrug resistance, including resistance to **imipenem**.[20][21]

Quantitative Data on Imipenem Resistance

The following tables summarize Minimum Inhibitory Concentration (MIC) data for **imipenem** against various bacterial species, correlated with specific resistance mechanisms.

Table 1: **Imipenem** MICs in *Pseudomonas aeruginosa*

Resistance Mechanism	Imipenem MIC (µg/mL)	Reference(s)
High-level resistance (unspecified mechanism)	≥64	[5]
Carbapenemase Producer (IMP-29)	32	[22]
Carbapenemase Producer (other)	≥128	[22]
Imipenem-nonsusceptible	2 to >128	[23][24]
Multidrug-resistant (MDR)	Modal MIC of 32	[24]

Table 2: **Imipenem** MICs in *Klebsiella pneumoniae*

Resistance Mechanism	Imipenem MIC (µg/mL)	Reference(s)
ACT-1 (AmpC) β-lactamase + Porin Loss	8 to 32	[7]
KPC Producer	Decreased susceptibility	[25]
Imipenem-nonsusceptible	0.5 to 16	[23]

Table 3: **Imipenem** MICs in other Enterobacteriales

Bacterial Species	Resistance Mechanism	Imipenem MIC (µg/mL)	Reference(s)
Enterobacter cloacae complex	Imipenem-nonsusceptible	0.25	[23]
Serratia marcescens	Imipenem-nonsusceptible	2 to 16	[23]
Carbapenemase-producing	4 to >64	[26]	
Enterobacteriales			

Experimental Protocols for Investigating Imipenem Resistance

Detection of Carbapenemase Activity

a) Carba NP Test

This biochemical test is based on the detection of **imipenem** hydrolysis, which leads to a pH change and a corresponding color change of a pH indicator.[27] It is a rapid and specific method for identifying carbapenemase production.[27][28]

b) Modified Hodge Test (MHT)

The MHT is a growth-based assay that detects carbapenemase production by observing the enhanced growth of a carbapenem-susceptible indicator strain in the presence of a carbapenemase-producing test strain.[27][28] However, this method can lack sensitivity for certain carbapenemases, such as NDM.[28]

c) Modified Carbapenem Inactivation Method (mCIM)

In the mCIM, a suspension of the test organism is incubated with a meropenem disk. If a carbapenemase is present, the meropenem will be inactivated, and the disk will subsequently fail to inhibit the growth of a susceptible indicator strain.[28]

Analysis of Penicillin-Binding Proteins (PBPs)

a) PBP Binding Assay using Fluorescent Penicillin

This assay utilizes a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to covalently label PBPs.[29] The labeled PBPs can then be separated by SDS-PAGE and visualized using a fluorescence imager.[29] Competition experiments with unlabeled **imipenem** can be performed to determine its binding affinity for different PBPs.

Protocol Outline:

- Bacterial cell membranes are prepared.
- Membranes are incubated with varying concentrations of unlabeled **imipenem**.

- A fluorescent penicillin derivative is added to label the PBPs that are not bound by **imipenem**.
- The samples are separated by SDS-PAGE.
- The gel is visualized with a fluorescence imager to assess the binding of the fluorescent probe to the different PBPs.[29][30][31]

b) Microtiter Plate-Based β -Lactam Binding Assay

This method involves immobilizing purified PBPs onto microtiter plate wells and labeling them with a biotin-conjugated β -lactam (e.g., BIO-AMP).[32] The bound biotinylated probe is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate.[32] This assay is suitable for high-throughput screening of PBP inhibitors.

Assessment of Porin Function

a) Outer Membrane Protein (OMP) Profiling

OMPs are extracted from bacterial cultures and separated by SDS-PAGE. The protein profiles of **imipenem**-resistant and -susceptible strains are compared to identify the loss or reduction of specific porin bands.[7]

b) Gene Sequencing and Expression Analysis

The genes encoding major porins (e.g., oprD in *P. aeruginosa*) are amplified by PCR and sequenced to identify mutations that could lead to altered protein function.[14] Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of porin genes and determine if downregulation is contributing to resistance.[14]

Evaluation of Efflux Pump Activity

a) Ethidium Bromide (EtBr)-Agar Cartwheel Method

This is a simple agar-based method to screen for efflux pump activity. Bacteria are streaked on agar plates containing increasing concentrations of the fluorescent dye ethidium bromide, which is a substrate for many efflux pumps.[33][34] Strains with higher efflux activity will require higher concentrations of EtBr to produce fluorescence.[33]

b) Fluorometric Efflux Assays

These assays directly or indirectly measure the efflux of a fluorescent substrate.[35]

- **Accumulation Assays:** Cells are exposed to a fluorescent substrate (e.g., ethidium bromide), and the intracellular accumulation of the substrate is monitored over time using a fluorometer.[36] Strains with higher efflux activity will show lower levels of substrate accumulation.[35][36]
- **Efflux Assays:** Cells are pre-loaded with a high concentration of a fluorescent substrate in the presence of an efflux pump inhibitor. The inhibitor is then removed, and the decrease in intracellular fluorescence is measured as the substrate is pumped out of the cells.[35]

Visualizing Molecular Pathways and Workflows

```
// Nodes
Imipenem [label="Imipenem", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Periplasm [label="Periplasm", shape=ellipse, style=dashed, color="#5F6368"];
PBP [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellWall [label="Cell Wall Synthesis\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Carbapenemase [label="Carbapenemase\n(e.g., KPC, NDM, VIM)", fillcolor="#FBBC05", fontcolor="#202124"];
HydrolyzedImipenem [label="Inactive Imipenem", fillcolor="#F1F3F4", fontcolor="#202124"];
Porin [label="Porin Channel\n(e.g., OprD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
EffluxPump [label="Efflux Pump\n(e.g., MexAB-OprM)", fillcolor="#FBBC05", fontcolor="#202124"];
AlteredPBP [label="Altered PBPs\n(Reduced Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ReducedInflux [label="Reduced Influx\n(Porin Loss/Mutation)", shape=plaintext, fontcolor="#EA4335"];
IncreasedEfflux [label="Increased Efflux\n(Pump Overexpression)", shape=plaintext, fontcolor="#EA4335"];
EnzymaticDegradation [label="Enzymatic Degradation", shape=plaintext, fontcolor="#EA4335"];

// Edges
Imipenem -> Porin [label="Entry"];
Porin -> Periplasm;
Periplasm -> PBP [label="Binding"];
PBP -> CellWall;
Periplasm -> Carbapenemase [label="Hydrolysis"];
Carbapenemase -> HydrolyzedImipenem;
Periplasm -> EffluxPump [label="Extrusion"];
EffluxPump -> Imipenem [dir=back];
```

// Resistance Mechanism annotations {rank=same; Porin ReducedInflux} {rank=same; EffluxPump IncreasedEfflux} {rank=same; Carbapenemase EnzymaticDegradation} AlteredPBP
-> PBP [style=dashed, arrowhead=none, label="Mutation leads to"]; } Brief caption: Overview of **imipenem** action and resistance mechanisms.

// Nodes Start [label="Start: Prepare Bacterial\nMembrane Lysates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate**Imipenem** [label="Incubate with unlabeled\n**Imipenem** (Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddProbe [label="Add Fluorescent Penicillin\nProbe (e.g., Bocillin™ FL)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="Separate Proteins\nby SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize Fluorescent Bands\non Gel Imager", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze PBP Binding Affinity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate**Imipenem**; Incubate**Imipenem** -> AddProbe; AddProbe -> SDS_PAGE; SDS_PAGE -> Visualize; Visualize -> Analyze; } Brief caption: Experimental workflow for PBP binding assay.

// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LoadDye [label="Load Cells with Fluorescent\nSubstrate (e.g., EtBr)\n+\nEfflux Pump Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to Remove\nExternal Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureFluorescence [label="Measure Fluorescence\nOver Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Accumulation/Efflux Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LoadDye; LoadDye -> Wash; Wash -> MeasureFluorescence; MeasureFluorescence -> Analyze; } Brief caption: Workflow for a fluorescent substrate efflux pump assay.

Conclusion

Bacterial resistance to **imipenem** is a multifaceted problem driven by a variety of molecular mechanisms. A thorough understanding of these resistance strategies, from enzymatic degradation and target modification to altered drug accumulation, is crucial for the development of novel antimicrobial agents and strategies to overcome resistance. The experimental

protocols and data presented in this guide provide a framework for researchers to investigate and combat the growing threat of **imipenem**-resistant pathogens. Continued surveillance and research into the molecular basis of resistance are essential to preserve the efficacy of this critical class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Carbapenemase-producing *Klebsiella pneumoniae* with two different gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of antibiotic resistance mechanisms and genes of *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of imipenem resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Diversity, Biochemical Properties, and Detection Methods of Minor Carbapenemases in Enterobacterales [frontiersin.org]
- 7. Imipenem resistance in *Klebsiella pneumoniae* is associated with the combination of ACT-1, a plasmid-mediated AmpC beta-lactamase, and the foss of an outer membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Imipenem resistance in *Acinetobacter baumanii* is due to altered penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipenem resistance in clinical isolates of *Proteus mirabilis* associated with alterations in penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of PBP 3 entails resistance to imipenem in *Listeria monocytogenes* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alteration of PBP 3 entails resistance to imipenem in *Listeria monocytogenes* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Imipenem resistance associated with amino acid alterations of the OprD porin in *Pseudomonas aeruginosa* clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Characterization of imipenem resistance mechanisms in *Pseudomonas aeruginosa* isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. *Acinetobacter baumannii* Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
- 24. Susceptibility to Imipenem/Relebactam of *Pseudomonas aeruginosa* and *Acinetobacter baumannii* Isolates from Chinese Intra-Abdominal, Respiratory and Urinary Tract Infections: SMART 2015 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Imipenem-Relebactam Susceptibility in Enterobacteriales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. journals.asm.org [journals.asm.org]
- 29. benchchem.com [benchchem.com]
- 30. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. A Microtiter Plate-Based β -Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 34. researchgate.net [researchgate.net]
- 35. journals.asm.org [journals.asm.org]
- 36. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Molecular Basis of Bacterial Resistance to Imipenem: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608078#molecular-basis-of-bacterial-resistance-to-imipenem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com